4-Fluoro-5-methoxy-1H-indole
Overview
Description
4-Fluoro-5-methoxy-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 4-position and a methoxy group at the 5-position of the indole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-methoxy-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include 4-fluoro-2-nitroaniline and 5-methoxy-2-nitroaniline, which undergo reduction and cyclization to form the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized for high yield and purity, often using catalysts and controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-methoxy-1H-indole undergoes various chemical reactions, including:
Electrophilic substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used.
Major Products
Electrophilic substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Oxidation: Quinones or other oxidized products.
Reduction: Amines or other reduced products.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
4-Fluoro-5-methoxy-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methoxy-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. The fluorine and methoxy substituents enhance its binding affinity and selectivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-indole: Lacks the methoxy group, resulting in different chemical and biological properties.
5-Methoxy-1H-indole: Lacks the fluorine atom, affecting its reactivity and biological activity.
4-Fluoro-1H-indole: Lacks the methoxy group, leading to variations in its chemical behavior.
Uniqueness
4-Fluoro-5-methoxy-1H-indole is unique due to the combined presence of both fluorine and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
4-fluoro-5-methoxy-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOWATBDWFGYLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621795 | |
Record name | 4-Fluoro-5-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288385-89-7 | |
Record name | 4-Fluoro-5-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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